molecular formula C14H22N2 B1314601 1-Phenyl-3-(piperidin-1-yl)propan-1-amine CAS No. 41208-24-6

1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Cat. No.: B1314601
CAS No.: 41208-24-6
M. Wt: 218.34 g/mol
InChI Key: AQRWYAQXDIBCCU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperidin-1-yl)propan-1-amine is a chemical compound with the molecular weight of 253.77 . It is also known as 3-Piperidylpropiophenon .


Molecular Structure Analysis

The molecular structure of this compound is C14H19NO . The compound is achiral, meaning it does not have a non-superimposable mirror image .

Scientific Research Applications

Synthetic Applications and Pharmacological Potential

1-Phenyl-3-(piperidin-1-yl)propan-1-amine serves as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its derivatives have been explored for their potential in addressing multiple health conditions, showcasing the chemical's versatility in medicinal chemistry.

  • Derivative Synthesis and Pharmacological Properties : Derivatives of this compound, such as trihexyphenidyl and biperiden, have been synthesized and studied for their pharmacological properties. These derivatives find applications in treating conditions like Parkinson's disease and as antispasmodic agents R. Vardanyan, 2018.

  • Low-Density Lipoprotein (LDL) Receptor Upregulation : A practical synthesis method for a compound acting as an upregulator of the LDL receptor was developed, showcasing the application of this compound derivatives in cardiovascular research Tatsuya Ito et al., 2002.

  • Anticancer Research : Novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and demonstrated antiproliferative activity against human leukemia cells. This highlights the compound's role in developing new anticancer agents K. Vinaya et al., 2011.

  • Antibacterial Activity : Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones derived from this compound showed significant antibacterial activity. This approach highlights the compound's utility in developing new antibacterial agents Ram C.Merugu et al., 2010.

Chemical Activation and Co-crystallization Studies

  • Chemical Activation by Formaldehyde : Studies on the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products offer insights into the compound's reactivity and potential implications in food chemistry P. Nikolov et al., 2010.

  • Co-crystallization with Antipsychotic Agents : Co-crystallization studies involving this compound derivatives provide valuable data for understanding the molecular interactions and stability of pharmaceutical compounds Mohammed A. E. Shaibah et al., 2019.

Biochemical Analysis

Biochemical Properties

1-Phenyl-3-(piperidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered levels of neurotransmitters in the brain.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in dopamine and serotonin regulation . This modulation can lead to changes in gene expression related to neurotransmitter synthesis and receptor sensitivity, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors in the brain, such as dopamine and serotonin receptors, leading to the inhibition of monoamine oxidase . This inhibition results in increased levels of neurotransmitters, which can alter gene expression and affect various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on neurotransmitter levels and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that further influence neurotransmitter levels and cellular function. Additionally, it affects metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to various compartments, where it interacts with target biomolecules and influences cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is often localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and receptors, ultimately determining its biochemical and physiological effects.

Properties

IUPAC Name

1-phenyl-3-piperidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRWYAQXDIBCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549822
Record name 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41208-24-6
Record name 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure given in Example 2 except for the formation of salts was followed using 3-bromo-1-(tert-butoxycarbonyl)amino-1-phenyl propane and piperidine as reactants, instead of d-1-bromo-2-(tert-butoxycarbonyl)amino-3-phenyl propane and hexamethyleneimine to give 1-Phenyl-3-(1-piperidinyl)-n-propylamine.
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